2-Aminoheptafluoronaphthalene
Overview
Description
2-Aminoheptafluoronaphthalene is an organofluorine compound with the molecular formula C10H2F7N. It is a derivative of naphthalene, where seven hydrogen atoms are replaced by fluorine atoms, and one hydrogen atom is replaced by an amino group. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications .
Scientific Research Applications
2-Aminoheptafluoronaphthalene is utilized in various scientific research fields due to its unique properties:
Organic Synthesis: Used as a building block for synthesizing more complex fluorinated compounds.
Material Science: Employed in the development of advanced materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoheptafluoronaphthalene can be synthesized through the amination of octafluoronaphthalene. The process involves the reaction of octafluoronaphthalene with sodium amide (NaNH2) in liquid ammonia. This reaction selectively produces this compound along with other isomers .
Industrial Production Methods
In industrial settings, the production of this compound typically involves high-purity isolation techniques using crown ethers. These methods ensure the selective preparation of the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-Aminoheptafluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Amination Reactions: Further amination can lead to the formation of diamino derivatives
Common Reagents and Conditions
Sodium Amide (NaNH2): Used in the amination process.
Liquid Ammonia: Serves as the solvent for the reaction.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions
Major Products Formed
Diamino Derivatives: Formed through further amination.
Oxidized Products: Formed through oxidation reactions.
Reduced Products: Formed through reduction reactions
Mechanism of Action
The mechanism of action of 2-aminoheptafluoronaphthalene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity, affecting its reactivity and interactions with other molecules. The amino group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminohexafluoronaphthalene: Similar structure but with one less fluorine atom.
2,7-Diaminoheptafluoronaphthalene: Contains an additional amino group.
Octafluoronaphthalene: Fully fluorinated naphthalene without the amino group
Uniqueness
2-Aminoheptafluoronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the amino group and multiple fluorine atoms makes it highly reactive and suitable for various specialized applications .
Properties
IUPAC Name |
1,3,4,5,6,7,8-heptafluoronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F7N/c11-3-1-2(4(12)8(16)7(3)15)6(14)10(18)9(17)5(1)13/h18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRANEJRVPFVBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)N)F)F)C(=C(C(=C2F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407641 | |
Record name | 2-Aminoheptafluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146-66-3 | |
Record name | 2-Aminoheptafluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main reactions 2-aminoheptafluoronaphthalene can undergo according to the provided research?
A1: The research highlights two main reaction types for this compound:
- Nucleophilic Substitution: this compound can undergo nucleophilic substitution with secondary amines. This reaction primarily occurs at the 2-position of the naphthalene ring, leading to the formation of 2-mono- and 2,6-di-(N,N-disubstituted amino)fluoronaphthalenes. []
Q2: How can the products of nucleophilic substitution reactions with this compound be further modified?
A2: The 2-(N,N-disubstituted amino)heptafluoronaphthalenes, products of the initial nucleophilic substitution, can be further oxidized to their corresponding N-oxides using performic acid. [] These N-oxides can then participate in further reactions with secondary amines, yielding diverse di- and tri-substituted aminofluoronaphthalenes. []
Q3: What spectroscopic technique is particularly useful for determining the structure of the products formed in these reactions?
A3: 19F Nuclear Magnetic Resonance (19F NMR) spectroscopy proves particularly useful for elucidating the structures of the products resulting from these reactions. [] By analyzing the 19F NMR spectra, researchers can identify the position of fluorine atoms in the molecule, offering crucial insights into the reaction pathways and product structures.
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